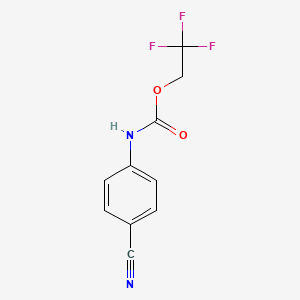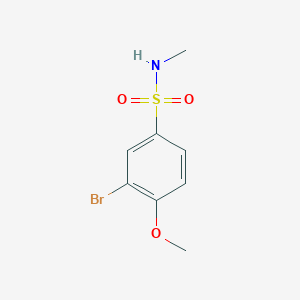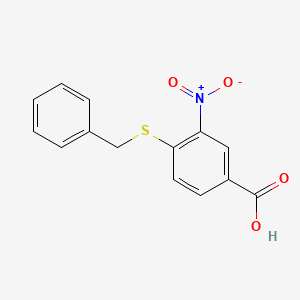
4-cyanophénylcarbamate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
4-cyanophénylcarbamate de 2,2,2-trifluoroéthyle: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions . Ce composé peut être utilisé comme réactif dans l'identification et la quantification des protéines, contribuant à la compréhension des processus cellulaires au niveau moléculaire.
Synthèse organique
En chimie organique, ce composé sert de brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet l'introduction du groupe trifluorométhyle dans d'autres composés, ce qui peut modifier considérablement leurs propriétés chimiques et physiques .
Chimie médicinale
Les chercheurs en chimie médicinale peuvent employer le This compound pour développer de nouveaux médicaments. Le groupe trifluorométhyle se trouve souvent dans les molécules bioactives, et son incorporation peut améliorer l'activité biologique ou la stabilité métabolique des médicaments potentiels .
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être appliqué pour créer des revêtements hydrophobes en raison de la tendance des atomes de fluor à repousser l'eau .
Chimie analytique
Les chimistes analytiques peuvent utiliser le This compound comme étalon ou composé de référence en chromatographie ou en spectrométrie de masse. Cela aide à la détermination précise de substances inconnues dans des mélanges complexes .
Enseignement de la chimie
En raison de ses propriétés chimiques intéressantes, ce composé peut être utilisé dans les contextes éducatifs pour démontrer diverses réactions chimiques et principes, tels que la substitution nucléophile ou les effets des groupes attracteurs d'électrons sur la réactivité .
Mécanisme D'action
Target of Action
The primary targets of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are currently unknown. This compound is used in proteomics research
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes in a way that alters their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are not well-studied. Its impact on bioavailability is therefore unknown. The compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
As a tool in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. The compound is stable at room temperature , suggesting it may be relatively resistant to environmental changes.
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of proteolytic activity . This interaction is crucial for understanding the compound’s role in regulating protein degradation and turnover.
Cellular Effects
The effects of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic profile of cells, impacting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the biochemical pathways in which it is involved.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interactions with biomolecules and its role in biochemical pathways. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and effects on cellular function.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-7(5-14)2-4-8/h1-4H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVIWCHIMGIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
![[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1517133.png)





![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)


![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)
